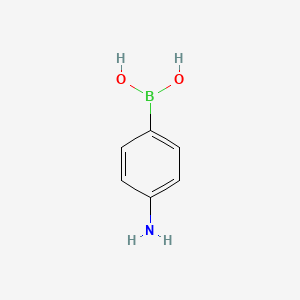

4-Aminophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPDAJWEBQRQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370395 | |

| Record name | 4-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89415-43-0 | |

| Record name | 4-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminophenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminophenylboronic acid, its hydrochloride salt, and its pinacol (B44631) ester derivative. It is intended to be a valuable resource for professionals in research, development, and drug discovery, offering detailed information on the chemical and physical properties, synthesis protocols, key applications, and safety and handling of these versatile compounds.

Chemical Identification and Properties

This compound and its derivatives are important building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. The free acid, its hydrochloride salt, and its pinacol ester are the most commonly used forms.

| Compound Name | Structure | CAS Number |

| This compound |  | 89415-43-0[1] |

| This compound hydrochloride |  • HCl • HCl | 80460-73-7[2] |

| This compound pinacol ester |  | 214360-73-3[3] |

Physical and Chemical Properties

The physical and chemical properties of these compounds are summarized in the table below, providing a quick reference for experimental planning.

| Property | This compound | This compound hydrochloride | This compound pinacol ester |

| Molecular Formula | C₆H₈BNO₂[1] | C₆H₈BNO₂ • HCl[2] | C₁₂H₁₈BNO₂[3] |

| Molecular Weight | 136.94 g/mol [1] | 173.41 g/mol [2] | 219.09 g/mol [3] |

| Appearance | Crystalline powder[1] | White to off-white crystal powder | White or off-white solid[4] |

| Melting Point | 62-66 °C[1] | 195-200 °C[2] | 165-169 °C |

| Boiling Point | 355 °C at 760 mmHg[1] | Not available | Not available |

| Solubility | Soluble in water and common organic solvents. | Soluble in water. | Soluble in common organic solvents like chloroform, acetone, and ethyl acetate; insoluble in water.[4] |

| pKa | 8.82 ± 0.10 (Predicted)[1] | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound and its pinacol ester can be achieved through various methods. Below are detailed protocols for common synthetic routes.

Synthesis of this compound via Hydrogenation

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-nitrophenylboronic acid.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation reaction kettle, add 16.7 g (0.1 mol) of 4-nitrophenylboronic acid and 300 mL of absolute ethanol.[5]

-

Catalyst Addition: To the mixture, add 0.835 g of palladium on carbon (Pd/C, 0.5 wt%).[5]

-

Inert Atmosphere: Purge the reaction kettle with nitrogen gas five times to ensure an inert atmosphere.[5]

-

Hydrogenation: Heat the mixture to reflux and maintain a hydrogen vapor pressure of 1 atm.[5]

-

Reaction Time: Allow the reaction to proceed for 4 hours.[5]

-

Workup: After cooling the reaction mixture, filter to remove the catalyst.

-

Isolation: The filtrate is then concentrated to yield the product.

-

Purification: The crude product can be further purified by recrystallization to obtain a white solid powder of this compound. The expected yield is approximately 94.8%.[5]

References

- 1. lookchem.com [lookchem.com]

- 2. 4-氨基苯硼酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound pinacol ester 97 214360-73-3 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Aminophenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-aminophenylboronic acid hydrochloride, a versatile reagent in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document consolidates known qualitative information, presents a detailed experimental protocol for solubility determination, and explores its role in relevant biological pathways.

Introduction

This compound hydrochloride (4-APBA HCl) is an organic compound featuring both an amino group and a boronic acid moiety. Its hydrochloride form generally enhances its stability and solubility in aqueous solutions.[1] This compound is a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] In the realm of drug development and biochemical research, it is recognized for its ability to form reversible covalent bonds with diols, making it valuable for the development of sensors, targeted drug delivery systems, and as an inhibitor of certain enzymes like serine proteases.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

| Property | Value | Reference |

| CAS Number | 80460-73-7 | [2] |

| Molecular Formula | C₆H₈BNO₂·HCl | [2] |

| Molecular Weight | 173.41 g/mol | [2] |

| Appearance | White to off-white crystal powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Solubility Profile

For reference, the solubility of related compounds is provided below. It is important to note that these values are for different molecules and should be used as a general guide only.

| Solvent | (4-Boc-aminophenyl)boronic acid | This compound pinacol (B44631) ester | Phenylboronic acid |

| DMSO | 100 mg/mL (with sonication)[3] | 100 mg/mL (with sonication)[4] | High |

| Water | - | - | 1.9 g/100 g H₂O (at 20°C)[5] |

| Chloroform | - | - | Moderate[5] |

| Acetone | - | - | High[5] |

| Dipropyl ether | - | - | High[5] |

| Methylcyclohexane | - | - | Very low[5] |

Note: The solubility of boronic acids can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from the dynamic (or synthetic) method, is recommended.[6][7] This method involves determining the temperature at which a known concentration of the solute completely dissolves in a solvent.

4.1. Materials

-

This compound hydrochloride (high purity)

-

High-purity anhydrous solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a calibrated thermometer or temperature probe

-

Turbidity meter or a device to measure light transmission (e.g., luminance probe)

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound hydrochloride into a glass vial.

-

Add a precise volume or weight of the chosen solvent to the vial to achieve a known concentration.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration and Measurement:

-

Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly increase the temperature of the bath at a constant rate (e.g., 0.2–0.5 °C/min).

-

Continuously monitor the turbidity of the solution.

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles disappear, and the solution becomes clear, is the solubility temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Plot the solubility (in mg/mL or mol/L) against the corresponding dissolution temperature to generate a solubility curve.

-

Below is a workflow diagram illustrating this experimental protocol.

Role in Signaling Pathways

This compound and its derivatives are utilized in the development of kinase inhibitors, suggesting their involvement in modulating cellular signaling pathways.[8] For instance, they have been used as reactants in the preparation of chromen-4-ones, which act as inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of this pathway can be a therapeutic strategy in cancer treatment.

Additionally, this compound has been employed in the discovery of multi-target receptor tyrosine kinase (RTK) inhibitors.[8] RTKs are key regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers.

The diagram below illustrates a simplified representation of a signaling pathway where a 4-APBA HCl-derived inhibitor might act.

Conclusion

This compound hydrochloride is a compound of significant interest in drug discovery and materials science. While comprehensive quantitative solubility data remains to be published, this guide provides a framework for its use and characterization. The provided experimental protocol offers a reliable method for determining its solubility in various solvents. Furthermore, its application in the synthesis of kinase inhibitors highlights its potential for modulating key signaling pathways involved in cancer and other diseases. Further research to quantify its solubility and explore its biological activities will be invaluable to the scientific community.

References

- 1. Buy this compound hydrochloride | 80460-73-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 89415-43-0 [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 4-Aminophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-aminophenylboronic acid pinacol (B44631) ester, a critical reagent in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is essential for ensuring its quality, efficacy, and the reproducibility of experimental results. This document summarizes key data on its degradation pathways, provides recommended experimental protocols for stability assessment, and offers guidance on proper storage and handling.

Core Concepts: Stability and Degradation

This compound pinacol ester is a valued building block due to the enhanced stability and solubility conferred by the pinacol protecting group compared to the free boronic acid.[1] However, it is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.

Hydrolysis: The most significant degradation pathway for this compound pinacol ester is hydrolysis, which cleaves the boronic ester to form this compound and pinacol.[2] This reaction is catalyzed by the presence of water and is accelerated under both acidic and basic conditions.[3] The rate of hydrolysis is also influenced by the pH of the solution.[2]

Oxidation: The boron-carbon bond in arylboronic acids and their esters is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[3] This degradation can be initiated by oxidizing agents and reactive oxygen species.[4]

Quantitative Stability Data

The following table summarizes the available quantitative data on the hydrolytic stability of this compound pinacol ester.

| Condition | Time (minutes) | Remaining Ester (%) | Reference |

| Deionized Water (Room Temperature) | 0 | 100 | [2] |

| 5 | ~75 | [2] | |

| 10 | ~60 | [2] | |

| 15 | ~50 | [2] | |

| 30 | ~30 | [2] | |

| 50 mM Sodium Phosphate (B84403) Buffer (pH 7.4) | 0 | 100 | [2] |

| (Room Temperature) | 5 | ~5 | [2] |

Note: The hydrolysis is significantly faster at a physiological pH of 7.4 compared to deionized water.[2] Data on the effect of temperature on the hydrolysis rate is limited, and further studies are warranted to establish a comprehensive temperature stability profile.

Degradation Pathways and Influencing Factors

The primary degradation pathways for this compound pinacol ester are hydrolysis and oxidation. The following diagram illustrates the key factors influencing the stability of the compound.

Factors influencing the degradation of this compound pinacol ester.

Experimental Protocols

Accurate assessment of the stability of this compound pinacol ester requires robust analytical methods. The following are detailed protocols for monitoring its stability.

Protocol 1: Monitoring Hydrolytic Stability by Reverse-Phase HPLC

This method is adapted from the study by Achilli et al. and is suitable for quantifying the rate of hydrolysis.[2]

1. Sample Preparation:

-

Prepare a stock solution (100 mM) of this compound pinacol ester in anhydrous ethanol.

-

To initiate the hydrolysis study, dilute the stock solution to 0.5 mM in the desired aqueous medium (e.g., deionized water or a 50 mM sodium phosphate buffer at a specific pH).

-

Incubate the solution at a controlled room temperature.

2. HPLC System and Conditions:

-

Column: Supelcosil LC-18-T (25 cm × 4.6 mm, 5 µm particle size) or a similar C18 column.

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.

-

Mobile Phase B: Methanol with 0.1% (v/v) formic acid.

-

Gradient Program:

-

20% B for 5 min

-

20% to 70% B in 5 min

-

70% B for 5 min

-

70% to 20% B in 1 min

-

Re-equilibration at 20% B for 14 min

-

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: 250 µL.

-

Detection: UV at 280 nm.

-

Retention Time for this compound: Approximately 5.3 ± 0.4 min.[2]

3. Data Analysis:

-

Monitor the decrease in the peak area of the this compound pinacol ester and the increase in the peak area of the this compound over time.

-

Calculate the percentage of the remaining ester at each time point to determine the hydrolysis kinetics.

Protocol 2: Assessing On-Column Hydrolysis during HPLC Analysis

Due to the susceptibility of boronic acid pinacol esters to on-column hydrolysis, the following workflow is recommended to develop a stability-indicating HPLC method.

Workflow for developing a stability-indicating HPLC method.

Storage and Handling Recommendations

To ensure the long-term stability and quality of this compound pinacol ester, the following storage and handling guidelines should be strictly followed.

| Parameter | Recommendation | Rationale |

| Temperature | Keep refrigerated (2-8 °C).[5] For long-term storage, -20°C is recommended. | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Light Exposure | Protect from light. | Light can potentially catalyze oxidative degradation. |

| Incompatible | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] | These substances can accelerate the degradation of the compound. |

| Handling | Handle in a dry environment. Avoid contact with skin and eyes. Do not breathe dust.[5] Use appropriate personal protective equipment (PPE). | Prevents accidental hydrolysis from atmospheric moisture and ensures personal safety. |

| Solutions | Stock solutions should be prepared in anhydrous solvents. For aqueous experiments, solutions should be prepared fresh and used promptly.[5] | To prevent hydrolysis in solution. Stock solutions at -20°C may be stable for up to a month, and at -80°C for up to six months.[5] |

References

Synthesis of 4-Aminophenylboronic acid pinacol ester

An In-depth Technical Guide to the Synthesis of 4-Aminophenylboronic Acid Pinacol (B44631) Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound pinacol ester is a critical building block in modern organic and medicinal chemistry. Its stability, solubility, and reactivity make it a preferred reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in complex molecules.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this versatile compound, complete with detailed experimental protocols, comparative data, and graphical representations of reaction pathways and workflows. The information is intended to serve as a practical resource for researchers engaged in pharmaceutical synthesis, materials science, and organic methodology development.

Introduction

This compound pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is an aromatic boronic ester widely employed in organic synthesis. The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation and easier to handle and purify compared to the free boronic acid.[1][2] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that forges C-C bonds between aryl or vinyl halides and organoboron compounds.[1][3]

The presence of both an amino group and a boronic ester on the same aromatic ring makes it a bifunctional reagent. The amino group can be further functionalized, expanding its utility in creating diverse molecular architectures for various applications, including:

-

Pharmaceuticals: Synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors for anticancer activity and other biologically active compounds.[4][5]

-

Organic Electronics: An intermediate in the synthesis of organic light-emitting materials (LEDs).[3]

-

Chemical Sensors: Used in the preparation of fluorescent sensors for detecting metal ions like mercury(II).[6][7]

Synthetic Methodologies

Several effective methods for the synthesis of this compound pinacol ester have been developed. The most common approaches start from either 4-bromoaniline (B143363) or this compound.

Palladium-Catalyzed Borylation of 4-Bromoaniline (Miyaura Borylation)

This is one of the most direct and widely used methods. It involves the cross-coupling of 4-bromoaniline with bis(pinacolato)diboron (B136004) (B₂pin₂) using a palladium catalyst and a base.[8]

Two-Step Synthesis via Amine Protection

For large-scale synthesis, a practical two-step process is often employed. This route involves first protecting the amino group of 4-bromoaniline, followed by a metal-halogen exchange and subsequent reaction with a boron source and pinacol.[4][9] This method can be scaled to kilogram quantities with good yield and high purity.[4][9]

Direct Esterification

A straightforward approach involves the direct esterification of this compound (often as its hydrochloride salt) with pinacol. This method is efficient for converting the free boronic acid to its more stable pinacol ester.[3]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from various reported synthetic procedures for this compound pinacol ester.

| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temp. | Time | Yield (%) |

| Miyaura Borylation | 4-Bromoaniline | Bis(pinacolato)diboron, Potassium Acetate (B1210297) | PdCl₂(dppf) | Dioxane | 100 °C | 6 h | 50.8%[3] |

| Two-Step (Metalation) | 4-Bromoaniline | Diphenyl ketone, i-Bu(n-Bu)₂MgLi, Trimethyl borate (B1201080), Pinacol | None | Toluene (B28343), THF | -20 °C | 1 h (metalation) | 70%[4] |

| Esterification | This compound HCl | Pinacol, Anhydrous MgSO₄ | None | THF | Room Temp. | 5 h | 76%[3] |

Table 1: Summary of key quantitative data for the synthesis of this compound pinacol ester.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |

| This compound pinacol ester | C₁₂H₁₈BNO₂ | 219.09 g/mol | 164-169[4][6][10] | Light yellow to white solid[3][4] |

Table 2: Physicochemical properties of this compound pinacol ester.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Borylation of 4-Bromoaniline[3]

-

To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL), add potassium acetate (1.71 g, 17.4 mmol) with stirring.

-

Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.

-

Add the palladium catalyst, PdCl₂(dppf) (0.21 g, 0.3 mmol).

-

Stir the reaction mixture at 100 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the dioxane under reduced pressure.

-

Quench the residue with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography (e.g., CombiFlash™) with 20% ethyl acetate in hexane (B92381) as the eluent to yield this compound pinacol ester (0.65 g, 50.78%) as a light yellow solid.

Protocol 2: Scalable Two-Step Synthesis from 4-Bromoaniline[4]

Step A: Protection of 4-Bromoaniline

-

In a reaction vessel, combine 4-bromoaniline (172 g, 1.0 mol), diphenyl ketone (182 g, 1.0 mol), and boron trifluoride etherate (1.4 g, 0.01 mol) in toluene (1 L).

-

Reflux the mixture for 12 hours.

-

Remove the solvent via vacuum evaporation to obtain a thick yellow residue.

-

Add triethylamine (B128534) (5 mL) and recrystallize the residue from methanol (B129727) to afford 4-bromo-N-(diphenylmethylidene)aniline as a yellow solid (yield: 86%).

Step B: Borylation and Deprotection

-

Prepare a solution of isobutylmagnesium bromide (from 3.9 g Mg and 20.4 g isobutyl bromide in 60 mL THF). Add n-butyllithium (80.4 g, 2.5 M in hexanes) at 0 °C and stir for 10 minutes to form lithium trialkylmagnesiate.

-

Cool the resulting yellow solution to -20 °C.

-

Add a solution of 4-bromo-N-(diphenylmethylidene)aniline (100.8 g, 0.3 mol) in dry THF (600 mL) dropwise under a nitrogen atmosphere.

-

Stir the mixture for 1 hour at -20 °C.

-

Add trimethyl borate (47.1 g, 0.45 mol) and stir for another hour at the same temperature.

-

Add pinacol (53.1 g, 0.45 mol) and allow the mixture to warm to room temperature.

-

Add 2N HCl (100 mL) and stir for 45 minutes.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Rinse the vessel with additional ethyl acetate (3 x 120 mL).

-

Wash the combined organic phases, dry, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from ethanol (B145695) to afford this compound pinacol ester as a light yellow solid (45.8 g, 70% yield).

Protocol 3: Esterification of this compound Hydrochloride[3]

-

In a 500 mL round-bottom flask, combine this compound hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (46.6 g).

-

Add tetrahydrofuran (B95107) (THF, 250 mL) and stir the reaction mixture at room temperature for 5 hours.

-

After the reaction, filter the mixture to remove solids.

-

Wash the organic phase (filtrate) twice with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent to obtain this compound pinacol ester as a white solid (21.5 g, 76% yield).

Visualizations

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound pinacol ester.

Miyaura Borylation Catalytic Cycle

References

- 1. nbinno.com [nbinno.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. guidechem.com [guidechem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alkalisci.com [alkalisci.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound pinacol ester 97 214360-73-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of 4-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 4-Aminophenylboronic acid (CAS No: 89415-43-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this compound.

Chemical Identification and Properties

This compound and its derivatives are important reagents in organic synthesis and medicinal chemistry.[1] Understanding their physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₂ | [2] |

| Molecular Weight | 136.95 g/mol | [2] |

| CAS Number | 89415-43-0 | [3] |

| Appearance | White or off-white solid/powder | [4][5] |

| Melting Point | 62-66 °C | [6] |

| Boiling Point | 355 °C at 760 mmHg | [6] |

| Flash Point | 168.5 °C | [6] |

| Density | 1.23 g/cm³ | [6] |

| Solubility | Soluble in common organic solvents like chloroform, acetone, and ethyl acetate. Insoluble in water. | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Signal Word: Warning [2]

Hazard Pictograms:

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][7] |

| Acute Toxicity (Oral) - Hydrochloride salt | Category 4 | H302: Harmful if swallowed |

Precautionary Statements (Summary):

-

Prevention (P261, P264, P271, P280): Avoid breathing dust. Wash hands and skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[2][6]

-

Response (P302+P352, P304+P340, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help if you feel unwell.[2][6]

-

Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][6]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated place, such as a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are close to the workstation.[7][8]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield may be required for splash hazards. | [6][9] |

| Skin Protection | Impervious, flame-resistant lab coat. Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Closed-toe shoes and long pants. | [6][9] |

| Respiratory Protection | A full-face respirator or NIOSH/MSHA-approved respirator is required if exposure limits are exceeded, dust is generated, or irritation is experienced. | [6][8] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Protocol for First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][10]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical help.[6][10]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[6][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[6][7]

Accidental Release Measures: In case of a spill, follow a structured protocol to ensure safety and proper cleanup.

Protocol for Spills:

-

Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment as detailed in Section 3. Ensure adequate ventilation and evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

-

Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Adhered or collected material should be promptly disposed of according to regulations.[3][6]

Handling and Storage

Proper handling and storage are key to maintaining the chemical's stability and preventing accidents.

Precautions for Safe Handling:

-

Handle in a well-ventilated area.[3]

-

Wear suitable protective clothing and avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Keep refrigerated as recommended.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

-

The pinacol (B44631) ester derivative is stable but should be kept away from acidic volatile substances and oxidizing agents.[4]

Stability and Reactivity

-

Reactivity: No data available, but it is generally stable under normal conditions.[6][7]

-

Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature) and recommended storage conditions.[7]

-

Conditions to Avoid: Incompatible products, heat, and exposure to moist air or water.[7][8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Hazardous Decomposition Products: In case of fire, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[7]

Toxicological and Ecological Information

-

Toxicological Information: No acute toxicity data is available for the parent compound.[3][7] It is known to cause skin, eye, and respiratory irritation.[2] The toxicological properties have not been fully investigated.[7]

-

Ecological Information: Do not let the product enter drains or the environment.[6] The environmental impact has not been fully investigated.

References

- 1. This compound | 89415-43-0 [chemicalbook.com]

- 2. This compound | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 4-氨基苯硼酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. fishersci.nl [fishersci.nl]

- 11. schc.org [schc.org]

An In-depth Technical Guide to the Crystal Structure and Biological Activity of 4-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylboronic acid (4-APBA) is a versatile organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique ability to form reversible covalent bonds with diols, particularly with saccharides on cell surfaces, has positioned it as a valuable molecular tool for targeted therapies, diagnostics, and the study of cellular signaling. This technical guide provides a comprehensive overview of the structural and biological aspects of this compound, with a focus on its crystal structure, experimental protocols for its synthesis and analysis, and its role in key signaling pathways relevant to cancer research. While the specific crystal structure of this compound is not publicly available, this guide leverages data from closely related compounds to infer its structural characteristics and provides a robust framework for its application in research and development.

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). They serve as crucial building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] In the realm of medicinal chemistry, their ability to interact with diols has been extensively exploited. This interaction is particularly relevant for targeting glycoproteins, which are often overexpressed on the surface of cancer cells.[2]

This compound, with an amino group at the para position, is of particular interest due to its potential for further functionalization and its influence on the electronic properties of the boronic acid moiety. This amino group can be used to attach 4-APBA to polymers, nanoparticles, or therapeutic agents for targeted delivery.[3][4]

Crystal Structure of this compound and Related Compounds

A definitive, publicly accessible crystal structure of this compound could not be located in the Cambridge Structural Database (CSD) or in the surveyed literature. However, the crystal structures of closely related aminophenylboronic acid derivatives have been determined, providing valuable insights into the likely solid-state conformation and intermolecular interactions of 4-APBA.

The crystal structure of 4-amino-3-fluorophenylboronic acid reveals key features that are likely shared with 4-APBA.[3][5] Boronic acid groups tend to form hydrogen-bonded dimers or chains in the solid state.[3] The presence of the amino group introduces additional hydrogen bonding capabilities, further influencing the crystal packing.

Similarly, the crystal structure of m-aminophenylboronic acid hydrochloride demonstrates the intricate network of hydrogen bonds that can be formed. In this structure, each chloride ion is connected to four m-aminophenylboronic acid cations through N-H···Cl and O-H···Cl hydrogen bonds.[6]

The crystallographic data for these related compounds are summarized in the table below for comparative analysis.

| Parameter | 4-Amino-3-fluorophenylboronic acid | m-Aminophenylboronic acid hydrochloride |

| Formula | C₆H₇B F N O₂ | C₆H₉B Cl N O₂ |

| Crystal System | Not specified in abstract | Monoclinic |

| Space Group | Not specified in abstract | P2₁/c |

| a (Å) | Not specified in abstract | 5.193(3) |

| b (Å) | Not specified in abstract | 15.802(14) |

| c (Å) | Not specified in abstract | 10.307(8) |

| α (°) | Not specified in abstract | 90 |

| β (°) | Not specified in abstract | Not specified |

| γ (°) | Not specified in abstract | 90 |

| Volume (ų) | Not specified in abstract | Not specified |

| Z | Not specified in abstract | 4 |

Table 1: Crystallographic data for compounds related to this compound. Data extracted from available research abstracts.[3][5][6]

Based on these related structures, it can be inferred that the crystal structure of this compound would likely exhibit a planar or near-planar phenyl ring. The boronic acid group and the amino group would be involved in an extensive network of intermolecular hydrogen bonds, likely forming dimeric or polymeric structures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reduction of 4-nitrophenylboronic acid.

Protocol: Reduction of 4-Nitrophenylboronic Acid

-

Dissolution: Dissolve 4-nitrophenylboronic acid in a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Single-Crystal X-ray Diffraction (General Protocol)

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction.

Protocol: Crystallization and Data Collection

-

Crystallization: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature. Alternatively, vapor diffusion or solvent layering techniques can be employed.

-

Crystal Selection: Select a well-formed single crystal of appropriate size under a microscope.

-

Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structural model.

Role in Signaling Pathways

Recent research has highlighted the potential of phenylboronic acids, including 4-APBA, as inhibitors of cancer cell migration and proliferation.[7][8] These effects are often mediated through the modulation of key cellular signaling pathways.

Inhibition of the Rho GTPase Signaling Pathway

The Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play a pivotal role in cell migration.[8] In many cancer types, these proteins are hyperactivated, leading to increased cell motility and metastasis.

Studies have shown that phenylboronic acid can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[8] This inhibition, in turn, affects downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK). The reduced activity of ROCK leads to decreased phosphorylation of myosin light chain kinase (MLCK), which ultimately impairs actomyosin-based contractility and inhibits cell migration.[8]

References

- 1. This compound - 89415-43-0 - Structure, Synthesis, Properties [organoborons.com]

- 2. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride [cjcu.jlu.edu.cn]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminophenylboronic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 4-aminophenylboronic acid (4-APBA) derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing their work in this promising area of medicinal chemistry.

Introduction

This compound (4-APBA) and its derivatives have emerged as a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols and serine residues, have positioned these compounds as valuable tools for targeting a range of biological molecules, including carbohydrates and enzymes. This technical guide provides a detailed exploration of 4-APBA derivatives and analogs, covering their synthesis, quantitative biological data, experimental protocols, and their roles in modulating key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of 4-APBA and its derivatives, most notably the pinacol (B44631) ester, is crucial for their application in research and development. Various methods have been established, offering different advantages in terms of yield, scalability, and reaction conditions.

Table 1: Synthesis of this compound (4-APBA)

| Starting Material | Key Reagents and Conditions | Product | Yield | Reference |

| 4-Nitrobenzeneboronic acid | H₂, Pd/C, Ethanol, 0.2-1 atm H₂ pressure, reflux for 4-6h | This compound | 94.8-96.5% | [1] |

Table 2: Synthesis of this compound Pinacol Ester

| Starting Material | Key Reagents and Conditions | Product | Yield | Reference |

| 4-Bromoaniline (B143363) | Bis(pinacolato)diboron (B136004), PdCl₂(dppf), Potassium acetate (B1210297), Dioxane, 100°C for 6h | This compound pinacol ester | 50.78% | [2] |

| This compound hydrochloride | Pinacol, Anhydrous magnesium sulfate, Tetrahydrofuran, Room temperature for 5h | This compound pinacol ester | 76% | [2] |

| o-Phenylenediamine | Methanol, HCl, Sodium nitrite, Bis(pentane-2,4-dionato)boron, Room temperature for 1h | This compound pinacol ester | 53% | [2] |

| 4-Bromo-N-(diphenylmethylidene)aniline | Isobutylmagnesium bromide, n-Butyllithium, Trimethyl borate, Pinacol, -20°C to 25°C | This compound pinacol ester | 70% | [3] |

Biological Activity and Therapeutic Potential

4-APBA derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and as enzyme inhibitors. Their mechanism of action often involves the targeting of specific signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Boronic acid-containing compounds are well-established as potent enzyme inhibitors, particularly of serine proteases and the proteasome. The electrophilic boron atom can form a stable, reversible tetrahedral intermediate with the hydroxyl group of a serine residue in the enzyme's active site.[4]

The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis.[5] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle inhibitors, making it an attractive target for cancer therapy.[5] Boronic acid derivatives, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors.[6] The interaction involves the formation of a covalent bond between the boron atom and the N-terminal threonine residue of the proteasome's catalytic subunits.[7]

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various cancers.[2][8] They play a crucial role in cell survival, proliferation, and drug resistance by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[2][9] Consequently, Pim kinases are attractive targets for the development of novel anticancer agents. Several small molecule inhibitors targeting Pim kinases have been developed.[10][11]

Anticancer Activity

The anticancer potential of 4-APBA derivatives has been evaluated against a variety of cancer cell lines. The cytotoxicity is often measured as the half-maximal inhibitory concentration (IC50).

Table 3: Cytotoxicity of Boronic Acid Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Boronic acid analog of Combretastatin A-4 | MCF-7 (Breast) | Low nanomolar | [12] |

| Boronic-chalcone derivative | MDA-MB-231 (Breast) | ~0.5 | [6] |

| Tyropeptin-boronic acid derivative (AS-06) | RPMI8226 (Multiple Myeloma) | ~0.01 | [5] |

| Tyropeptin-boronic acid derivative (AS-29) | RPMI8226 (Multiple Myeloma) | ~0.01 | [5] |

| 4-Aminoquinoline derivative (6a) | HCT-116 (Colon) | 0.97 |

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[13] Small molecule tyrosine kinase inhibitors (TKIs) are a major class of drugs that target EGFR.[14] While not all are boronic acid-based, the development of inhibitors for this pathway is a major focus of cancer research.

Experimental Protocols

General Procedure for Synthesis of this compound Pinacol Ester

A common method for the synthesis of this compound pinacol ester involves the palladium-catalyzed cross-coupling of 4-bromoaniline with bis(pinacolato)diboron.[2]

-

Materials: 4-bromoaniline, bis(pinacolato)diboron, PdCl₂(dppf) (palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene), potassium acetate, dioxane, ethyl acetate, water, hexane.

-

Procedure:

-

To a solution of 4-bromoaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in dioxane, add potassium acetate (3.0 eq).

-

Deaerate the mixture with nitrogen for 30 minutes.

-

Add PdCl₂(dppf) (0.05 eq).

-

Heat the reaction mixture at 100°C for 6 hours, monitoring the progress by TLC.

-

After completion, remove the dioxane under reduced pressure.

-

Quench the residue with water and extract the product with ethyl acetate.

-

Concentrate the organic layer and purify the crude product by column chromatography (e.g., 20% ethyl acetate in hexane).[2]

-

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]

-

Materials: 96-well plates, cell culture medium, test compounds (4-APBA derivatives), MTT solution (e.g., 5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[16][17]

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[15][17]

-

Materials: Recombinant Pim-1 kinase, peptide substrate, ATP, test inhibitor (4-APBA derivative), ADP-Glo™ Kinase Assay Kit, kinase buffer.[15]

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 384-well plate, add the test inhibitor, followed by a solution containing the Pim-1 kinase and the peptide substrate.

-

Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).[17]

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[17]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their synthetic accessibility, coupled with their ability to effectively inhibit key biological targets such as the proteasome and Pim kinases, underscores their importance in the field of oncology. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds. The provided data and protocols aim to serve as a valuable resource for researchers and scientists working to harness the therapeutic potential of 4-APBA derivatives and their analogs. Further exploration of structure-activity relationships and the development of more selective and potent derivatives will undoubtedly pave the way for novel cancer therapeutics.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Proteasome Inhibitors [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. adooq.com [adooq.com]

- 12. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-アミノフェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. ClinPGx [clinpgx.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

Spectroscopic Profile of 4-Aminophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-aminophenylboronic acid, a versatile building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its common derivative, the pinacol (B44631) ester.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound Pinacol Ester

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.63 | Doublet (d) | 2H | Aromatic C-H (ortho to -B(O)₂) |

| 6.65 | Doublet (d) | 2H | Aromatic C-H (ortho to -NH₂) |

| 3.83 | Broad (b) | 2H | -NH₂ |

| 1.32 | Singlet (s) | 12H | -C(CH₃)₂ |

Note: Data is for the pinacol ester derivative in CDCl₃. The chemical shifts for the free boronic acid may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data of this compound Pinacol Ester

| Chemical Shift (δ, ppm) | Assignment |

| 156.9 | C-NH₂ |

| 150.4 (broad) | C-B |

| 141.9, 123.3 | Aromatic Carbons |

| 83.1 | -O-C(CH₃)₂ |

| 23.9 | -C(CH₃)₂ |

Note: Data is for the pinacol ester derivative in CDCl₃. The carbon attached to boron often shows a broad signal.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Phenylboronic Acids

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Phenyl Ring |

| 1600-1585, 1500-1400 | C-C Stretch (in-ring) | Phenyl Ring |

| 1335–1250 | C–N Stretch | Aromatic Amine |

| 1090-1000 | B-C Stretch | Boron-Carbon Bond |

| 750-500 | Out-of-plane vibrations | Boronate Esters |

Note: These are characteristic ranges. The exact peak positions for this compound may vary based on the sample preparation and physical state.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ for the pinacol ester). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the specific solvent.

-

Acquire a ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the chemical structure and the resulting spectroscopic data.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Relationship between Structure and Spectroscopic Data.

Commercial Suppliers of 4-Aminophenylboronic Acid Hydrochloride: A Technical Guide

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in any experimental workflow. 4-Aminophenylboronic acid hydrochloride (4-APBA HCl) is a versatile building block used in a variety of applications, including Suzuki-Miyaura cross-coupling reactions, the development of sensors for biologically relevant molecules, and as a targeting moiety in drug delivery systems. This guide provides an in-depth overview of commercial suppliers, key technical data, and relevant experimental protocols involving 4-APBA HCl.

Supplier and Product Specifications

A number of chemical suppliers offer this compound hydrochloride. The following table summarizes the publicly available data on their product offerings to facilitate easy comparison. It is important to note that purity and other specifications can vary by batch, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Form | Melting Point (°C) |

| Sigma-Aldrich (MilliporeSigma) | 708887 | 80460-73-7 | C₆H₈BNO₂ · HCl | 173.41 | ≥95% | Powder | 195-200 |

| Fisher Scientific | 708887250MG | 80460-73-7 | C₆H₈BNO₂ · HCl | 173.41 | - | - | - |

| LGC Standards | TRC-A629273 | 80460-73-7 | C₆H₈BNO₂ · HCl | 173.04 | - | - | - |

| Santa Cruz Biotechnology | sc-223457 | 80460-73-7 | C₆H₈BNO₂ · HCl | 173.41 | - | - | - |

| Parchem | - | 80460-73-7 | C₆H₈BNO₂ · HCl | 173.41 | - | - | - |

| Biosynth | FA33740 | 80460-73-7 | C₆H₈BNO₂ · HCl | 173.40 | - | - | - |

| ECHEMI | - | 80460-73-7 | C₆H₈BNO₂ · HCl | 173.41 | - | - | - |

Experimental Protocols

This compound hydrochloride is a key reagent in several important chemical transformations. Below are detailed methodologies for some of its common applications.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. 4-APBA HCl can be used to introduce an aminophenyl group onto an aromatic or vinylic halide.

General Procedure: [1][2][3][4][5]

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 eq.), this compound hydrochloride (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Preparation of a Glucose-Responsive Material

Phenylboronic acids are known to interact with diols, such as those found in sugars. This property can be exploited to create materials that respond to the presence of glucose.

Example Protocol for a Glucose-Sensitive Hydrogel:

-

Polymer Backbone Synthesis: Synthesize or procure a suitable polymer backbone containing amine or hydroxyl groups (e.g., polyvinyl alcohol or a modified alginate).

-

Functionalization with 4-APBA:

-

Dissolve the polymer in an appropriate aqueous buffer.

-

Activate the carboxyl groups of this compound using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-Hydroxysuccinimide) to form an amine-reactive NHS ester.

-

Add the activated 4-APBA to the polymer solution and stir at room temperature to allow for the formation of amide bonds.

-

-

Purification: Purify the functionalized polymer by dialysis against deionized water to remove unreacted reagents.

-

Hydrogel Formation: The resulting polymer can then be cross-linked to form a hydrogel. The glucose-responsive properties arise from the reversible binding of glucose to the boronic acid moieties, which can alter the swelling or mechanical properties of the hydrogel.

Signaling Pathway: Phenylboronic Acid in Cancer Cell Targeting

Phenylboronic acid and its derivatives have gained attention for their potential in targeted cancer therapy. This is due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[6][7][8] This interaction can be exploited for both diagnostic and therapeutic purposes.

The diagram below illustrates the principle of phenylboronic acid-mediated targeting of cancer cells. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to sialic acid residues on the cancer cell surface, leading to enhanced uptake of the therapeutic or imaging agent into the cancer cell via endocytosis. This targeted delivery can increase the efficacy of the treatment while minimizing off-target effects on healthy cells.

References

- 1. m.youtube.com [m.youtube.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of 4-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 4-aminophenylboronic acid, a versatile building block in medicinal chemistry and sensor technology. Understanding the pKa values of its two key functional groups—the aromatic amino group and the boronic acid moiety—is critical for predicting its ionization state, solubility, and interaction with biological targets at physiological pH.

Quantitative pKa Data

The pKa values of this compound are crucial for understanding its chemical behavior in aqueous solutions. The molecule possesses two ionizable groups: the amino group and the boronic acid group. The table below summarizes the available quantitative data for these pKa values.

| Functional Group | Ionization Equilibrium | pKa Value | Type | Reference |

| Boronic Acid | B(OH)₂ + H₂O ⇌ B(OH)₃⁻ + H⁺ | ~8.8-8.9 | Predicted/Experimental | [1] |

| Amino Group (Anilinium ion) | -NH₃⁺ + H₂O ⇌ -NH₂ + H₃O⁺ | ~4.6 | Estimated | [2][3][4] |

Note: The pKa of the boronic acid is based on a predicted value for this compound and experimental data for the closely related 3-aminophenylboronic acid. The pKa of the amino group is an estimation based on the pKa of aniline, which is 4.6. The boronic acid group is an electron-withdrawing group, which is expected to slightly decrease the pKa of the anilinium ion.

Acid-Base Equilibria of this compound

This compound can exist in different ionization states depending on the pH of the solution. The following diagram illustrates the two distinct acid-base equilibria.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide. This application note provides a detailed protocol for the Suzuki coupling of 4-aminophenylboronic acid with a variety of aryl halides. The resulting 4-aminobiphenyl (B23562) derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the amino group in this compound can influence the reaction conditions, necessitating specific protocols for optimal yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the 4-aminophenyl group) to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Yields

The following table summarizes the yields obtained from the Suzuki coupling of this compound with various aryl halides under optimized reaction conditions. These reactions demonstrate the versatility of the protocol with a range of electronically and sterically diverse coupling partners.

| Entry | Aryl Halide | R Group | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | -COCH₃ | 4'-Amino-[1,1'-biphenyl]-4-yl)(phenyl)methanone | 92 |

| 2 | 4-Bromobenzonitrile | -CN | 4'-Amino-[1,1'-biphenyl]-4-carbonitrile | 88 |

| 3 | 1-Bromo-4-nitrobenzene | -NO₂ | 4'-Amino-4-nitro-1,1'-biphenyl | 95 |

| 4 | 4-Bromotoluene | -CH₃ | 4'-Amino-4-methyl-1,1'-biphenyl | 85 |

| 5 | 4-Bromoanisole | -OCH₃ | 4'-Amino-4-methoxy-1,1'-biphenyl | 82 |

| 6 | 1-Bromo-4-fluorobenzene | -F | 4'-Amino-4-fluoro-1,1'-biphenyl | 89 |

| 7 | 1-Bromo-2-methylbenzene | 2-CH₃ | 4'-Amino-2-methyl-1,1'-biphenyl | 78 |

| 8 | Iodobenzene | -H | 4-Amino-1,1'-biphenyl | 91 |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki coupling of this compound with an aryl halide.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply line

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

General Experimental Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Addition of Base and Solvents: Add potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using a syringe, add degassed toluene (10 mL) and deionized water (2 mL) to the reaction mixture.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 4-aminobiphenyl derivative.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: Electrochemical Glucose Sensing using 4-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of Detection

4-Aminophenylboronic acid (4-APBA) has emerged as a versatile recognition element in the development of non-enzymatic electrochemical sensors for glucose. Unlike traditional enzyme-based sensors, which can suffer from instability related to temperature and pH, 4-APBA offers a robust, chemical-based alternative.[1] The sensing mechanism is predicated on the specific and reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in glucose molecules.[2][3]

This interaction forms a stable five or six-membered cyclic ester, which alters the electrochemical properties of the electrode surface.[2] This change, which can be a modulation of current or impedance, is proportional to the glucose concentration and can be measured using various electrochemical techniques.[3][4] Additionally, 4-APBA can serve as a redox mediator in enzymatic sensors, enhancing selectivity by enabling detection at lower potentials.[2][5]

These application notes provide detailed protocols for fabricating and utilizing 4-APBA-based electrochemical sensors for glucose detection through both non-enzymatic and enzyme-mediated approaches.

Caption: Reversible binding of 4-APBA to glucose forms a cyclic ester, inducing a detectable electrochemical signal.

Application Note 1: Non-Enzymatic Sensing with 4-APBA Modified Graphene

This protocol details the fabrication of a highly sensitive glucose sensor by modifying a glassy carbon electrode (GCE) with a composite of reduced graphene oxide (rGO) and 4-APBA. In this process, 4-APBA serves a dual role: it reduces the graphene oxide (GO) and simultaneously becomes incorporated into the rGO matrix.[6][7] Detection is achieved using Differential Pulse Voltammetry (DPV).[6]

Protocol 1.1: Fabrication of rGO/4-APBA Modified Glassy Carbon Electrode

Materials:

-

Graphene Oxide (GO) suspension

-

This compound (4-APBA) hydrochloride (Sigma-Aldrich, Product No. 708887 or equivalent)[6]

-

Phosphate Buffered Saline (PBS)

-

Glassy Carbon Electrodes (GCE)

-

Ultrapure water

-